molecular formula C30H44O6 B1666478 Abrusogenin CAS No. 124962-07-8

Abrusogenin

Cat. No.: B1666478
CAS No.: 124962-07-8
M. Wt: 484.7 g/mol
InChI Key: NXMRMNOPYPGVLG-IHYQVECHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abrusogenin is a sweet-tasting saponin occurring naturally. It may have cytotoxic properties.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties
Research indicates that abrusogenin exhibits antimicrobial activity, particularly against various bacterial strains. A study demonstrated that extracts from Abrus precatorius leaves, including this compound, showed significant inhibition of pathogenic bacteria, suggesting its potential as a natural antimicrobial agent .

1.2 Antiplasmodial Activity
In vitro studies have shown that this compound and other compounds from Abrus precatorius can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The n-hexane fraction containing this compound demonstrated a notable reduction in parasitemia in treated mice, indicating its potential as an alternative treatment for malaria .

1.3 Antischistosomal Potential
Recent molecular docking studies identified this compound as a promising candidate for treating schistosomiasis, a disease caused by parasitic worms. The compound showed high binding affinity to purine nucleoside phosphorylase of Schistosoma mansoni, suggesting that it could be developed into a novel antischistosomal drug .

Pharmaceutical Development

2.1 Sweetener Applications
this compound is also explored as a natural sweetener. Patents have been filed for the use of compounds derived from Abrus precatorius, including this compound, as sugar substitutes in food products. These compounds are noted for their ability to mimic the taste profile of sucrose without the associated health risks of synthetic sweeteners .

2.2 Toxicity Studies
Despite its beneficial applications, this compound is subject to toxicity concerns. Case studies have reported severe poisoning incidents due to the ingestion of Abrus precatorius seeds, which contain abrin, a toxic lectin closely related to this compound. Symptoms include gastrointestinal distress and neurological complications, necessitating careful dosage and application in therapeutic contexts .

Case Studies

3.1 Toxicity Case Report
A notable case involved a young girl who experienced severe symptoms after consuming A. precatorius seeds. Her treatment highlighted the need for awareness regarding the toxic potential of this plant, despite the therapeutic promise of its compounds like this compound .

3.2 Clinical Trials on Fertility
Studies evaluating the effects of Abrus precatorius extracts on reproductive health indicated that high doses may adversely affect fertility by disrupting testosterone levels and causing testicular atrophy in animal models . These findings underscore the need for further research into dosage and safety profiles.

Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
AntimicrobialThis compoundSignificant inhibition of bacteria
AntiplasmodialThis compoundReduced parasitemia in mice
AntischistosomalThis compoundHigh binding affinity to SmPNP
SweetenerThis compoundSugar substitute potential

Toxicity Risk Assessment

CompoundToxicity RiskObserved EffectsReference
This compoundLowGastrointestinal symptoms in cases
AbrinHighSevere poisoning symptoms

Properties

CAS No.

124962-07-8

Molecular Formula

C30H44O6

Molecular Weight

484.7 g/mol

IUPAC Name

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-17-6-7-20(35-24(17)32)18(2)19-10-12-27(4)21-8-9-22-28(5,25(33)34)23(31)11-13-29(22)16-30(21,29)15-14-26(19,27)3/h6,18-23,31H,7-16H2,1-5H3,(H,33,34)/t18-,19+,20-,21-,22-,23-,26+,27-,28-,29+,30-/m0/s1

InChI Key

NXMRMNOPYPGVLG-IHYQVECHSA-N

SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abrusogenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abrusogenin
Reactant of Route 2
Abrusogenin
Reactant of Route 3
Abrusogenin
Reactant of Route 4
Abrusogenin
Reactant of Route 5
Abrusogenin
Reactant of Route 6
Abrusogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.